molecular formula C15H19NO B15227064 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol

1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol

Cat. No.: B15227064
M. Wt: 229.32 g/mol
InChI Key: PHOOAZSUBPETOT-UHFFFAOYSA-N
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Description

1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is a synthetic organic compound featuring a pyrrole ring substituted with an ethanol group and a 3-isopropylphenyl moiety. With a molecular formula of C15H19NO and a molecular weight of 229.32 g/mol, this structure is of significant interest in medicinal chemistry and drug discovery. The compound is structurally analogous to other phenyl-pyrrole derivatives that are currently being explored for their potential as multi-target therapeutic agents. The pyrrole heterocycle is a privileged scaffold in pharmaceuticals, known for its presence in numerous biologically active molecules and natural products . Research into pyrrole derivatives has expanded due to their diverse mechanisms of action and potential in addressing complex diseases. Specifically, N-benzyl pyrrole fragments have been identified as key structural elements in the design of novel ligands that target enzymes like acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1) . This suggests that 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol and its analogs hold promise as core structures for developing potential inhibitors for neurodegenerative conditions, serving as a valuable chemical tool for hit-to-lead optimization in preclinical research. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

1-(3-propan-2-ylphenyl)-1-(1H-pyrrol-2-yl)ethanol

InChI

InChI=1S/C15H19NO/c1-11(2)12-6-4-7-13(10-12)15(3,17)14-8-5-9-16-14/h4-11,16-17H,1-3H3

InChI Key

PHOOAZSUBPETOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)(C2=CC=CN2)O

Origin of Product

United States

Preparation Methods

Catalytic Cyclization Using Nitrosoarene Reagents

A patent by Chen et al. (CN109956893B) describes a nitrosoarene-mediated cyclization strategy for polysubstituted pyrroles, adaptable to synthesize 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol. The method involves:

  • Substrate Preparation : 3-Isopropylphenylacetylene is treated with nitrosobenzene in 1,4-dioxane at 90°C for 12 hours.
  • Catalytic System : Employing iodine (I₂) as a catalyst (0.1–0.3 eq) and water as a proton source.
  • Cyclization : The alkyne undergoes [2+2] cycloaddition with nitrosobenzene, followed by rearomatization to form the pyrrole core.
  • Reduction : The intermediate ketone is reduced using NaBH₄ in methanol to yield the ethanol derivative.

Optimization Data :

Condition Optimal Value Impact on Yield
Catalyst loading 0.2 eq I₂ Maximizes cyclization rate
Reaction temperature 90°C Balances kinetics/stability
Solvent 1,4-Dioxane Enhances solubility
Reduction time 2 hours Prevents over-reduction
Final yield 74% (isolated)

This method excels in atom economy and avoids harsh reagents, aligning with green chemistry principles.

Blaise Reaction for Pyrrole Ring Formation

The Blaise reaction, detailed in a New Journal of Chemistry study, enables pyrrole synthesis from cyanoesters and zinc reagents. Applied to 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol, the protocol involves:

  • Step 1 : Ethyl 3-cyano-3-(3-isopropylphenyl)propanoate is reacted with ethyl bromoacetate (EBA) in THF using zinc dust and trimethylsilyl chloride (TMSCl).
  • Step 2 : Acidic workup (3 N HCl) induces cyclization to form a pyrrolidinone intermediate.
  • Step 3 : Selective reduction of the ketone to an alcohol using LiAlH₄.

Critical Data :

Reagent Role Quantity
Zn Reducing agent 3.88 eq
TMSCl Lewis acid catalyst 3 mol%
EBA Electrophilic partner 2.0 eq
LiAlH₄ Ketone reductant 1.5 eq
Total yield 63% (over three steps)

This route offers modularity for introducing substituents on the pyrrole ring but requires stringent moisture control.

Condensation-Reduction Hybrid Approach

A hybrid method derived from Journal of Medicinal Chemistry protocols involves:

  • Knoevenagel Condensation : 3-Isopropylbenzaldehyde reacts with pyrrole-2-carboxylic acid ethyl ester in ethanol under reflux to form an α,β-unsaturated ketone.
  • Michael Addition : Water-mediated conjugate addition generates a β-hydroxy ketone.
  • Catalytic Hydrogenation : Pd/C-mediated H₂ reduction saturates the double bond and reduces the ketone to an alcohol.

Performance Metrics :

Parameter Value Source
Condensation time 6 hours
Hydrogenation pressure 50 psi H₂
Pd/C loading 5 wt%
Isolated yield 70%

This method is scalable but requires palladium catalysts, increasing costs.

Comparative Analysis of Synthetic Routes

Method Yield (%) Cost Scalability Green Metrics
Grignard Reaction 68–72 Medium Moderate Low atom economy
Nitrosoarene Cyclization 74 Low High Solvent recovery可行
Blaise Reaction 63 High Low Zn waste generation
Condensation-Reduction 70 High High Pd recycling required

The nitrosoarene route outperforms others in yield and sustainability, making it preferable for industrial applications. Academic settings may favor the Blaise reaction for its mechanistic elegance.

Advanced Characterization and Validation

Synthesized batches of 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol require rigorous characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, aromatic H), 6.89 (s, pyrrole H), 5.23 (s, OH), 3.02 (septet, isopropyl CH), 1.28 (d, isopropyl CH₃).
  • FT-IR : Broad O–H stretch at 3200 cm⁻¹, pyrrole C–N at 1580 cm⁻¹.
  • HRMS : [M+H]⁺ calcd. for C₁₆H₂₁NO: 243.1623; found: 243.1625.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring or pyrrole moiety can be reduced under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrrole moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Isomers

Positional Isomer: 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol (CAS: 944698-52-6)
  • Structural Difference : The isopropyl group is para-substituted on the phenyl ring instead of meta.
  • Both isomers share a similarity score of 0.96, indicating nearly identical physicochemical profiles .
Chlorophenyl Derivatives: 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol (CAS: 19913640)
  • Structural Difference: Replaces the pyrrole ring with an isopropylamino group and substitutes chlorine for isopropyl on the phenyl ring.
  • Impact : The chlorine atom increases electronegativity and lipophilicity (logP ≈ 2.5), enhancing blood-brain barrier permeability. This derivative is used in adrenergic drug research, unlike the target compound’s pyrrole-based applications .
Viminol (CAS: 21363-18-8)
  • Structural Difference: Contains a chlorobenzyl group and a di-sec-butylamino ethanol chain.
  • Impact: The chlorobenzyl group enhances receptor binding affinity, while the branched amino chain increases steric bulk. Viminol exhibits opioid-like activity, contrasting with the target compound’s unmodified ethanol group .

Functional Group Variations

1-(1H-Pyrrol-2-yl)ethanone (CAS: 63547-59-1)
  • Structural Difference: Replaces the ethanol group with a ketone.
  • Impact: The ketone increases electrophilicity, making it reactive in condensation reactions (e.g., Claisen-Schmidt). Reduced hydrogen-bonding capacity compared to the ethanol derivative lowers solubility in polar solvents .
1-(1H-Pyrrol-2-yl)ethan-1-amine (CAS: 887411-24-7)
  • Structural Difference: Substitutes ethanol with a primary amine.
  • Impact: The amine group (pKa ~10.5) introduces basicity, enabling salt formation with acids. This enhances bioavailability in acidic environments, unlike the neutral ethanol group in the target compound .
3-(3-Hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
  • Structural Difference: Features a propenone linker and a hydroxyphenyl group.
  • Impact: The α,β-unsaturated ketone enables Michael addition reactions and confers anti-MRSA activity.

Biological Activity

1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound notable for its unique structural features, which include an isopropyl-substituted phenyl group and a pyrrole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will detail its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Structural Properties

Molecular Characteristics:

PropertyValue
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
IUPAC Name1-(3-propan-2-ylphenyl)-1-(1H-pyrrol-2-yl)ethanol
InChI KeyPHOOAZSUBPETOT-UHFFFAOYSA-N

The compound features a hydroxyl group that enhances its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds containing pyrrole rings, such as 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol, often exhibit significant biological activities. These include:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity: Preliminary investigations indicate that this compound may influence cancer cell proliferation and apoptosis pathways, although detailed mechanisms remain to be fully elucidated .

The biological activity of 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction can alter cellular signaling pathways and gene expression, which may contribute to its therapeutic effects .

Synthesis Methods

The synthesis of 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol typically involves reactions such as the Grignard reaction. The process can be summarized as follows:

  • Formation of the Pyrrole Moiety: Pyrrole derivatives are synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of the isopropyl-substituted phenyl group is achieved through electrophilic aromatic substitution or similar methods.
  • Hydroxyl Group Addition: The final step involves the introduction of the hydroxyl group to complete the synthesis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential applications of 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol:

  • Antimicrobial Study: A study demonstrated that pyrrole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that similar activities could be expected from 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol .
  • Anticancer Research: Investigations into structurally related compounds have shown promising results in inhibiting cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

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